all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
Description
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl (1R,2R,3R,5S)-2-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-2-20-15(18)11-8-12-14(22-12)13(11)17-16(19)21-9-10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3,(H,17,19)/t11-,12+,13-,14+/m1/s1 |
InChI Key |
OONVFKOJAQYZJO-RQJABVFESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OCC3=CC=CC=C3)O2 |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OCC3=CC=CC=C3)O2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester typically involves the construction of the bicyclic 6-oxa-bicyclo[3.1.0]hexane ring system followed by installation or protection of the amino group as the benzyloxycarbonyl derivative and esterification of the carboxylic acid.
The key synthetic challenge is the formation of the bicyclic ring system with the correct stereochemistry (all-cis configuration) and functional group compatibility.
Cyclopropane and Cyclopropene Annulation Approaches
Comparative Table of Preparation Methods
Detailed Synthetic Procedure Example (From Patent US4255334A)
Starting Material Preparation
- Starting Material: cis-2-Aminomethylcyclopropyl-1,1-dialkyl acetal (alkyl = methyl to butyl)
- Step 1: N-alkanoylation of the amino group using an appropriate acid anhydride or acyl chloride.
- Step 2: Hydrolysis of the dialkyl acetal under acidic conditions to yield the corresponding aldehyde intermediate.
- Step 3: Cyclization to form the bicyclic 3-azabicyclo(3.1.0)hexane skeleton.
Esterification
- The crude acid is converted to the ethyl ester by reaction with ethanol in the presence of dry hydrogen chloride or other acid catalysts.
- This step affords the ethyl ester derivative of the bicyclic acid.
Protection of the Amino Group
- The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to yield the benzyloxycarbonylamino derivative.
Research Findings and Notes
- The all-cis stereochemistry is crucial for biological activity and is typically controlled by the choice of starting materials and reaction conditions.
- Photoredox catalysis methods offer a modern, efficient route with good stereocontrol but require specialized equipment.
- Classical aziridine chemistry provides access to optically pure intermediates but involves multiple steps and chiral resolution.
- The patented dialkyl acetal route is industrially viable and scalable but may yield mixtures of stereoisomers requiring further purification.
- The benzyloxycarbonyl protecting group is stable under the reaction conditions and allows for subsequent deprotection in downstream applications.
Summary Table of Key Compound Data
| Property | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 959745-76-7 |
| Molecular Formula | C16H19NO5 |
| Molecular Weight | 305.33 g/mol |
| Key Functional Groups | Benzyloxycarbonylamino, Ethyl ester, 6-oxa-bicyclo[3.1.0]hexane ring |
| Stereochemistry | All-cis (1R,2R,3R,5S) configuration |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The oxabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
- Molecular Formula: C₁₆H₁₉NO₅
- Molecular Weight : 305.33 g/mol
- CAS Number : 959745-76-7 [1]1
- Key Features : A bicyclo[3.1.0]hexane scaffold with a benzyloxycarbonyl (Cbz) protecting group, an oxa (oxygen) bridge, and an ethyl ester moiety.
Applications : Primarily used in pharmaceutical research as a bioactive small molecule for synthesizing peptidomimetics or enzyme inhibitors due to its rigid bicyclic structure [2]2[2]3.
Comparison with Structural Analogs
Key Structural Variants and Their Properties
Below is a comparative analysis of the target compound with structurally similar bicyclo derivatives:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Notes |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₉NO₅ | 305.33 | 959745-76-7 | Cbz, oxa bridge, ethyl ester | Bioactive scaffold; rigid structure [2]4[2]5. |
| Ethyl (1S,2R,3R,5R)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate | C₁₃H₂₁NO₅ | 271.31 | 959745-87-0 | Boc, oxa bridge, ethyl ester | Boc group offers acid-labile protection; lower molecular weight [10]6[10]7. |
| exo-6-Benzyloxycarbonylamino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester | C₁₈H₂₃N₃O₄ | 357.40 | Not provided | Cbz, aza bridge, tert-butyl ester | Aza bridge enhances hydrogen bonding potential; tert-butyl ester increases lipophilicity [9]8[9]9. |
| exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester | C₁₅H₁₉NO₂ | 245.32 | 174456-76-9 | Benzyl, aza bridge, ethyl ester | Simplified structure with no oxa bridge; reduced polarity [11]10. |
Functional Group Impact on Properties
Protecting Groups: Cbz (Benzyloxycarbonyl): Stable under basic conditions but cleaved via hydrogenolysis (e.g., Pd/C, H₂) [9]11[9]12. Boc (tert-butoxycarbonyl): Acid-labile (e.g., cleaved by TFA), offering orthogonal protection strategies [10]13[10]14.
Bridging Heteroatoms: Oxa (Oxygen): Enhances hydrogen bond acceptor capacity; increases polarity. Aza (Nitrogen): Introduces hydrogen bond donor/acceptor versatility; modifies electronic properties [11]15[11]16.
Ester Moieties :
Research Implications
- Bioactivity : The oxa bridge in the target compound may improve solubility for in vitro assays, while aza analogs show promise in targeting enzymes with polar active sites [9]24[9]25.
- Stability : Boc derivatives are preferred for solid-phase peptide synthesis due to their acid sensitivity, whereas Cbz derivatives are stable under basic conditions [10]26[10]27.
Biological Activity
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester (CAS No. 959745-76-7) is a bicyclic compound with potential biological activity. Its molecular formula is C16H19NO5, and it has garnered interest in medicinal chemistry due to its structural properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO5 |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 959745-76-7 |
The compound's mechanism of action is not fully elucidated, but its structure suggests potential interactions with biological targets, particularly in cancer therapy. Similar compounds have been studied for their antiproliferative effects, indicating that this compound may also exhibit cytotoxic properties against certain cancer cell lines.
Biological Activity
Recent studies have highlighted the biological activity of compounds structurally related to all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane frameworks, particularly in the context of anticancer activity.
Antitumor Activity
Research indicates that compounds with similar bicyclic structures demonstrate significant antiproliferative effects on various cancer cell lines:
-
Cell Lines Tested :
- Human erythroleukemia (K562)
- T lymphocyte (Jurkat)
- Cervical carcinoma (HeLa)
- Mouse colon carcinoma (CT26)
- African green monkey kidney epithelial (Vero)
-
Findings :
- The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, suggesting a robust ability to inhibit cell growth and induce apoptosis.
- Notably, treatment led to cell cycle arrest, particularly in the SubG1 phase, indicating potential apoptotic pathways being activated .
Case Studies
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of bicyclic compounds, it was found that compounds similar to all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane induced significant apoptosis in HeLa cells, reducing live cell counts from 89% to approximately 15% after treatment .
Case Study 2: Cytoskeletal Changes
Another investigation revealed that treatment with these compounds resulted in notable changes in cytoskeletal morphology, including the disappearance of actin filaments and reduced cell motility, further supporting their potential as therapeutic agents against cancer .
Q & A
Basic: What are the standard synthetic routes for this compound, and how do protecting groups influence reaction efficiency?
Answer:
The synthesis typically involves introducing the benzyloxycarbonyl (Z) group as a protective strategy for amines. For example, in a reaction analogous to Scheme 38 (), the Z group is added using ZOSu (benzyloxycarbonyloxysuccinimide) in acetone with aqueous NaHCO₃, achieving an 85% yield. This method minimizes side reactions and ensures orthogonality with other protecting groups (e.g., tert-butyloxycarbonyl, Boc). Critical factors include pH control (to avoid premature deprotection) and solvent polarity to stabilize intermediates .
Basic: What spectroscopic methods are recommended for characterizing stereochemistry and purity?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm stereochemistry and detect impurities. For example, in , NMR data resolved exo/endo configurations in bicyclic analogs.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters).
- Melting Point Analysis : Used to assess crystallinity and purity (e.g., sharp melting points at 51°C for intermediates in ).
- Chiral HPLC : For enantiomeric excess determination, especially when synthesizing stereoisomers .
Advanced: How can deprotection of the Z group be optimized without degrading the bicyclic core?
Answer:
Hydrogenation (H₂/Pd/C in methanol) is standard but risks over-reduction. Alternatives include:
- Acidic Conditions : HCl in ethyl acetate (e.g., ), which selectively cleaves Boc groups without affecting the Z group.
- Catalytic Transfer Hydrogenation : Using ammonium formate to reduce hydrogenolysis side reactions.
Monitor reaction progress via TLC or in situ NMR to terminate deprotection at the desired stage .
Advanced: How can contradictory data on regioselectivity during functionalization be resolved?
Answer:
Contradictions often arise from solvent polarity or catalyst choice. For example, fluorination ( ) showed divergent regioselectivity under polar vs. nonpolar conditions. Strategies include:
- Computational Modeling : DFT calculations to predict transition-state geometries.
- Isotopic Labeling : Tracking substituent effects on reaction pathways.
- Systematic Solvent Screening : To identify optimal dielectric constants for desired selectivity .
Basic: What solvent/catalyst systems are optimal for hydrogenation steps?
Answer:
- Solvents : Methanol or ethanol, which balance H₂ solubility and intermediate stability ().
- Catalysts : 10% Pd/C (1 atm H₂) for selective reduction. Higher pressures (e.g., 3 atm) may accelerate reactions but risk over-reduction.
- Temperature : 25–30°C to maintain catalyst activity without degrading heat-sensitive intermediates .
Advanced: How can this compound’s potential as a protease inhibitor be evaluated?
Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., FRET-based) to measure inhibition constants (Ki).
- Docking Studies : Molecular dynamics simulations to predict binding interactions with protease active sites (e.g., leveraging the bicyclic core’s rigidity for steric complementarity).
- SAR Analysis : Compare analogs () to identify critical functional groups (e.g., ester vs. carboxylic acid bioactivity) .
Basic: What crystallization techniques improve purification?
Answer:
- Slow Cooling : Gradual temperature reduction (e.g., from 25°C to 5°C in ) promotes large, pure crystals.
- Antisolvent Addition : Introduce hexane to ethyl acetate solutions to reduce solubility.
- Seeding : Use pre-formed crystals to control nucleation and avoid oiling out .
Advanced: How can enantiomeric purity be achieved during synthesis?
Answer:
- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes.
- Chiral Chromatography : Preparative HPLC with amylose-based columns to resolve racemates.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Advanced: How does ester substitution (e.g., ethyl vs. free acid) impact bioactivity?
Answer:
- Ester Derivatives (): Improve membrane permeability but may require hydrolysis in vivo for activation.
- Carboxylic Acids : Enhance target binding (e.g., hydrogen bonding with enzymes) but reduce bioavailability.
- Stability Studies : Compare half-lives in physiological buffers (pH 7.4) to guide prodrug design .
Advanced: What strategies enhance pharmacological properties via structural modification?
Answer:
- Halogenation : Introduce fluorine ( ) to improve metabolic stability and binding affinity.
- Bicyclic Core Expansion : Synthesize analogs with larger rings (e.g., bicyclo[4.1.0], ) to modulate steric effects.
- Bioisosteric Replacement : Substitute the oxa group with thia or aza moieties to alter electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
